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Compound of Interest

Compound Name: 2,4-Dihydroxy-5-nitrobenzoic acid

Cat. No.: B1318013 Get Quote

Technical Guide: 2,4-dihydroxy-5-nitrobenzoic
acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-dihydroxy-5-nitrobenzoic acid, also known as 5-nitro-β-resorcylic acid, is a nitrated

derivative of β-resorcylic acid. Its chemical structure, featuring a benzoic acid backbone with

two hydroxyl groups and a nitro group, makes it a compound of interest for various chemical

and biological applications. This technical guide provides a comprehensive overview of its

chemical properties, synthesis, spectral data, and potential biological significance, with a focus

on its relevance to drug discovery and development.

Chemical and Physical Properties
2,4-dihydroxy-5-nitrobenzoic acid is a solid, typically appearing as a light red to red powder

or crystals. Its fundamental properties are summarized in the table below.
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Property Value

CAS Number 13722-96-8

Molecular Formula C₇H₅NO₆

Molecular Weight 199.12 g/mol

Synonyms 5-Nitro-2,4-resorcylic acid

Physical Form Light red to red powder or crystals

Purity Commonly available at ≥95%

Storage Room Temperature

Molecular Structure:

Caption: Molecular structure of 2,4-dihydroxy-5-nitrobenzoic acid.

Experimental Protocols
Synthesis of 2,4-dihydroxy-5-nitrobenzoic acid
A common method for the synthesis of 2,4-dihydroxy-5-nitrobenzoic acid involves the

nitration of 2,4-dihydroxybenzoic acid (β-resorcylic acid). A representative experimental

protocol is detailed below.

Materials:

2,4-dihydroxybenzoic acid (2,4-DHBA)

Concentrated nitric acid

Acetonitrile

Distilled water or crushed ice

Standard laboratory glassware (beaker, flask, etc.)

Stirring apparatus
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Filtration apparatus

Procedure:

In a suitable reaction flask, dissolve 2,4-dihydroxybenzoic acid in acetonitrile.

While stirring, slowly add concentrated nitric acid dropwise to the solution. The temperature

should be carefully controlled during the addition, ideally between 35-50°C.

Continue stirring the reaction mixture at this temperature for approximately 3.5 hours.

After the reaction is complete, quench the reaction by pouring the mixture into a beaker

containing distilled water or crushed ice. This will cause the product to precipitate.

Collect the precipitated solid by filtration.

Wash the filter cake with cold distilled water to remove any residual acid and impurities.

Dry the product, a light-yellow solid, to obtain 2,4-dihydroxy-5-nitrobenzoic acid. The purity

of the product can be assessed by techniques such as HPLC.[1]

Synthesis Workflow

Dissolve 2,4-DHBA Nitric Acid AdditionAcetonitrile Stirring (3.5h, 35-50°C)Controlled Temp. QuenchWater/Ice FiltrationPrecipitate Forms WashingCold Water Drying Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,4-dihydroxy-5-nitrobenzoic acid.

Spectral Data
While specific experimental spectral data for 2,4-dihydroxy-5-nitrobenzoic acid is not readily

available in the cited literature, data for the closely related precursor, 2,4-dihydroxybenzoic

acid, is provided for reference. These values can be used to approximate the expected spectral
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characteristics of the nitrated compound. The introduction of a nitro group is expected to cause

shifts in the spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Reference: 2,4-dihydroxybenzoic acid)

Nucleus Solvent Chemical Shift (δ, ppm)

¹H NMR DMSO-d₆

Aromatic protons typically

appear in the range of 6.0-8.0

ppm. Hydroxyl and carboxylic

acid protons will show broad

signals at higher chemical

shifts.

¹³C NMR DMSO-d₆

Aromatic carbons typically

appear between 100-160 ppm.

The carboxylic carbon will be

further downfield, generally

>160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
(Reference: 2,4-dihydroxybenzoic acid)

Functional Group Characteristic Absorption (cm⁻¹)

O-H (hydroxyl) Broad peak around 3200-3600

O-H (carboxylic acid) Very broad peak from 2500-3300

C=O (carboxylic acid) Strong, sharp peak around 1650-1700

C=C (aromatic) Peaks in the 1450-1600 region

C-O Peaks in the 1000-1300 region

Note: The addition of the nitro group in 2,4-dihydroxy-5-nitrobenzoic acid would introduce

characteristic strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and

1300-1370 cm⁻¹, respectively.
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UV-Visible (UV-Vis) Spectroscopy (Reference: 2,4-
dihydroxybenzoic acid)

Solvent λmax (nm)

Acidic mobile phase (pH ≤ 3) 208, 258, 296[2][3]

Note: The nitro group is a chromophore and is expected to cause a bathochromic (red) shift in

the absorption maxima.

Potential Applications in Drug Development
While direct biological studies on 2,4-dihydroxy-5-nitrobenzoic acid are limited, research on

structurally similar compounds suggests potential therapeutic applications.

Xanthine Oxidase Inhibition
A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a

potent inhibitor of xanthine oxidase.[4][5] This enzyme plays a crucial role in purine metabolism

and its overactivity can lead to hyperuricemia and gout. The study demonstrated that the

aldehyde is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic

acid, by xanthine oxidase. This suggests that 2,4-dihydroxy-5-nitrobenzoic acid may also

exhibit inhibitory activity against this enzyme, making it a candidate for the development of new

treatments for gout and other conditions associated with high uric acid levels.

Experimental Protocol for Xanthine Oxidase Activity Assay:

A typical assay to determine xanthine oxidase inhibitory activity involves the following steps:

Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (2,4-
dihydroxy-5-nitrobenzoic acid), and xanthine oxidase enzyme.

Incubate the mixture for a defined period.

Initiate the enzymatic reaction by adding the substrate, xanthine.

Monitor the formation of uric acid, the product of the reaction, by measuring the increase in

absorbance at 295 nm using a spectrophotometer.
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Calculate the percentage of inhibition by comparing the rate of uric acid formation in the

presence and absence of the test compound.

Xanthine Oxidase Pathway and Inhibition

Potential Inhibition
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Xanthine Oxidase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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